1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride
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Overview
Description
1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H9ClFN·HCl It is a white to yellow solid that is soluble in water and other polar solvents
Preparation Methods
The synthesis of 1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: The starting material, 4-chloro-3-fluoroacetophenone, undergoes halogenation to introduce the chlorine and fluorine atoms at the desired positions on the aromatic ring.
Reduction: The halogenated intermediate is then reduced to form the corresponding amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 1-(4-Chloro-3-fluorophenyl)ethanamine.
Industrial production methods often involve optimization of these steps to improve yield and purity, as well as to reduce costs and environmental impact.
Chemical Reactions Analysis
1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols, depending on the reducing agent used.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling .
Comparison with Similar Compounds
1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride: This compound has a similar structure but with the positions of the chlorine and fluorine atoms reversed. It may exhibit different chemical reactivity and biological activity.
1-(4-Chloro-2-fluorophenyl)ethanamine hydrochloride: Another structural isomer with the fluorine atom in a different position, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEWNMFCSPYCCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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